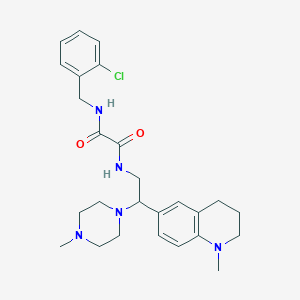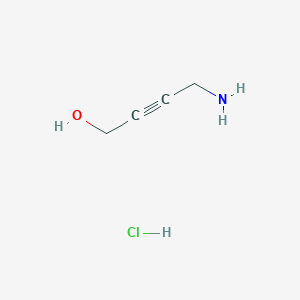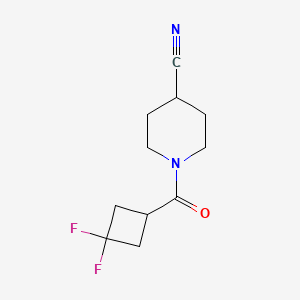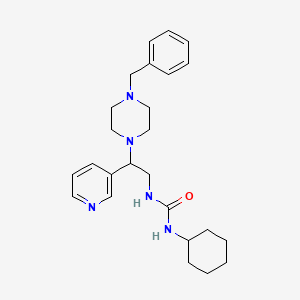![molecular formula C8H17NO B2936023 [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol CAS No. 1932782-25-6](/img/structure/B2936023.png)
[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The compound also contains a propyl group and a methanol group attached to the pyrrolidine ring .Mechanism of Action
PPM acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. This modulation leads to an increase in the activity of GABA receptors, resulting in the reduction of anxiety and addictive behaviors. PPM has also been found to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
PPM has been found to exhibit various biochemical and physiological effects, including its ability to modulate the activity of GABA receptors, activate the Nrf2 pathway, and exhibit neuroprotective effects. PPM has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
PPM has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. However, PPM also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on PPM, including its potential as a treatment for neurodegenerative diseases, its ability to modulate the activity of GABA receptors, and its anti-inflammatory and antioxidant properties. Further research is needed to explore the full potential of PPM and its therapeutic applications.
Synthesis Methods
PPM can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromobutyric acid with pyrrolidine to form 4-pyrrolidin-3-ylbutyric acid. This intermediate is then reduced using sodium borohydride to form [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol.
Scientific Research Applications
PPM has been found to exhibit various therapeutic applications, including its potential as a treatment for addiction and anxiety disorders. Studies have shown that PPM can modulate the activity of GABA receptors, which play a crucial role in the regulation of anxiety and addiction. PPM has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
[(3S,4S)-4-propylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-9-5-8(7)6-10/h7-10H,2-6H2,1H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKJDNZQLCRMFC-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)





![6-(2-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2935955.png)

![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)
![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2935959.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935961.png)